![molecular formula C18H21N7O B2385890 (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine CAS No. 946289-54-9](/img/structure/B2385890.png)
(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. This compound is known for its complex structure, which includes a methoxyphenyl group, a methylpiperazinyl group, and a pteridinyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylamine with 2-chloro-4-methylpiperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with pteridine derivatives to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and crystallization are commonly used to purify the compound .
化学反应分析
Types of Reactions
(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pteridinyl group can be reduced under specific conditions.
Substitution: The methylpiperazinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pteridinyl derivatives.
Substitution: Various substituted piperazine derivatives.
科学研究应用
(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to therapeutic effects. For example, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain and improving cognitive function.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine groups but lacks the pteridinyl group.
(4-Methylpiperazinyl)pteridine: Contains the piperazine and pteridine groups but lacks the methoxyphenyl group.
Uniqueness
(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine is unique due to its combination of methoxyphenyl, methylpiperazinyl, and pteridinyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-24-9-11-25(12-10-24)18-22-16-15(19-7-8-20-16)17(23-18)21-13-3-5-14(26-2)6-4-13/h3-8H,9-12H2,1-2H3,(H,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALWRWCNPGBVII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
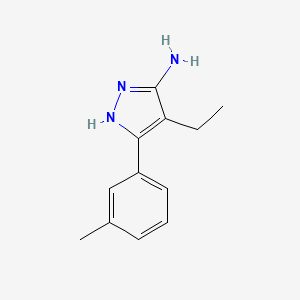
![(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2385812.png)

![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2385814.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2385815.png)
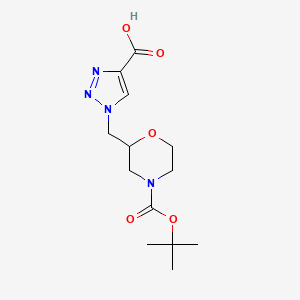
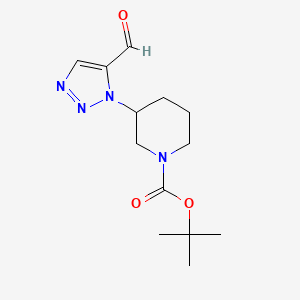
![9-Oxa-1-azaspiro[4.5]decane-1-carboxamide](/img/structure/B2385822.png)

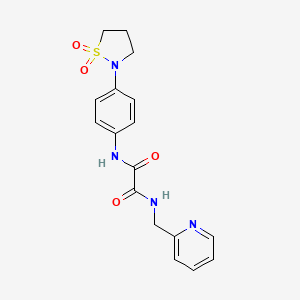
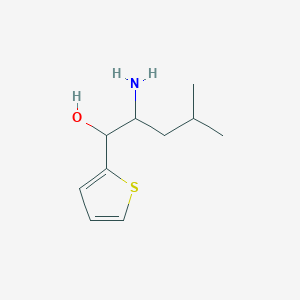
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2385828.png)
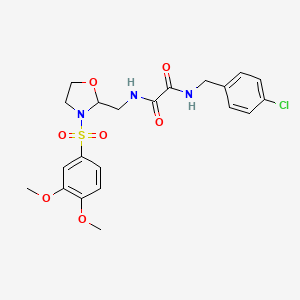
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2385830.png)
